molecular formula C13H9F2NO4S2 B2529622 (Z)-2-(5-(2-(difluoromethoxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid CAS No. 734539-46-9

(Z)-2-(5-(2-(difluoromethoxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Cat. No.: B2529622
CAS No.: 734539-46-9
M. Wt: 345.33
InChI Key: OUUAEXXGAVDRJV-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is related to 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole . This compound may be used in the synthesis of pantoprazole, a drug for treating gastroesophageal reflux disease and gastrointestinal disorders .


Physical and Chemical Properties Analysis

The related compound, 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole, has a molecular weight of 216.21 and a melting point of 239-243°C .

Scientific Research Applications

Aldose Reductase Inhibition

(Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, a structurally related compound, has been identified as a potent inhibitor of aldose reductase, showing significant potential in clinical practice for conditions like diabetic complications. This compound exhibited better efficacy than the clinically used epalrestat, highlighting the relevance of such derivatives in medicinal chemistry.

Fluorescent Chemical Sensors

A derivative, 2-(5-((3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, has been synthesized and found to selectively quench fluorescence in the presence of Co^2+ ions over other metal ions. This property makes it a promising candidate for developing a Co^2+ specific fluorescent chemical sensor.

Antifungal and Antimicrobial Applications

Some derivatives have been prepared as potential antifungal compounds, displaying significant activity against various Candida species. Additionally, rhodanine-3-acetic acid derivatives have been synthesized and evaluated as antimicrobial agents, showing activity against mycobacteria, including Mycobacterium tuberculosis, and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus.

Photophysical Properties

A study on novel d-π-A chromophores, including (E)-2-(5-(4-(di(pyridin-2-yl)amino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives, revealed significant insights into their photophysical properties. These findings are vital for designing materials with specific optical properties for advanced technological applications.

Anti-Inflammatory and Anticancer Potential

Research has also extended into evaluating the anti-inflammatory and anticancer activities of these derivatives. Some compounds have shown promising results in inhibiting inflammatory processes and cancer cell proliferation, making them potential leads for therapeutic development.

Safety and Hazards

The related compound, 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole, is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation .

Properties

IUPAC Name

2-[(5Z)-5-[[2-(difluoromethoxy)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO4S2/c14-12(15)20-8-4-2-1-3-7(8)5-9-11(19)16(6-10(17)18)13(21)22-9/h1-5,12H,6H2,(H,17,18)/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUAEXXGAVDRJV-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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